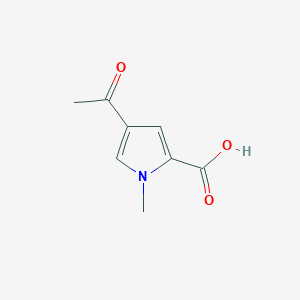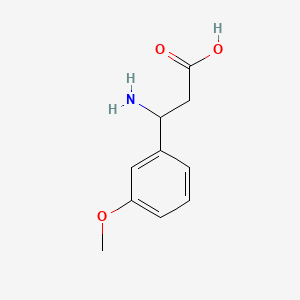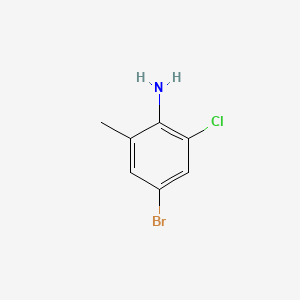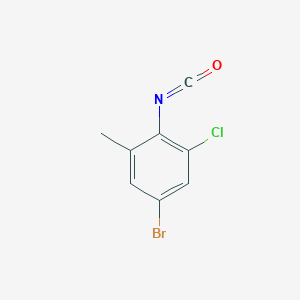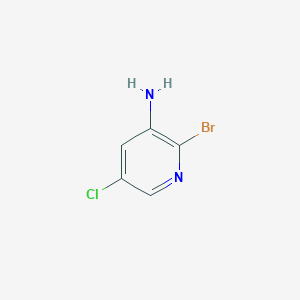![molecular formula C15H7Cl2F6N3 B1272522 2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile CAS No. 246022-09-3](/img/structure/B1272522.png)
2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The papers do not provide specific information on the synthesis of 2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile. However, they do discuss the synthesis of metal complexes involving pyridine derivatives. For example, the synthesis of a nickel(II) complex with a ligand that coordinates in an irregular square plane is described, which involves coordination chemistry and ligand design . Similarly, the synthesis of cobalt(III) complexes with salen-type Schiff base ligands and pyridine shows the importance of ligand choice and reaction conditions in directing the formation of specific polymorphs .
Molecular Structure Analysis
The molecular structure of metal complexes with pyridine derivatives is well-characterized in the papers. The nickel(II) complex exhibits an irregular square planar coordination with a tetrahedral twist at the nickel atom . The cobalt(III) complex has an octahedral coordination with a tetradentate Schiff base ligand and two trans pyridine ligands . These structures highlight the versatile coordination modes of pyridine derivatives, which could be extrapolated to the coordination behavior of 2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile.
Chemical Reactions Analysis
The reactivity of metal complexes with pyridine derivatives is discussed, with a focus on Lewis acid-base interactions. For instance, the cadmium complex behaves as a Lewis acid toward Lewis bases like pyridine, with weak pyridine coordination evidenced by bond length comparisons . This suggests that 2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile may also exhibit interesting reactivity patterns, particularly in the presence of metal ions and potential Lewis bases.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of 2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile, they do provide data on related compounds. For example, the crystal and molecular structure of the nickel(II) complex provides insights into the spatial arrangement and potential steric effects that could influence the physical properties of similar compounds . The polymorphism observed in the cobalt(III) complex indicates that slight changes in synthesis conditions can lead to different crystal structures, which could affect the compound's solubility and stability .
Applications De Recherche Scientifique
Polymer Synthesis and Properties
Poly(pyridinium triflate)s Synthesis : Aromatic poly(pyridinium salt)s, including bis[pyrylium tetrafluoromethanesulfonate (triflate)], have been synthesized using a series of aromatic diamines. These rigid-rod polymers exhibit high solubility in polar aprotic solvents, impressive thermal and thermooxidative stability, and can be cast into tough thin films (Huang, Chuang, Cheng, & Harris, 2000).
Transparent Polyimide Films : Research has explored the preparation and performance study of 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene and its transparent polyimide film, showcasing notable properties for potential applications in various fields (Fu Ju-sun, 2010).
Organosoluble Polyimides : The development of highly transparent and organosoluble polyimides derived from 2,2′-bis[4-(5-amino-2-pyridinoxy)phenyl]propane indicates advancements in polymer science, particularly in enhancing the solubility and thermal properties of polyimides (Li, Wen, Wang, & Zhu, 2017).
Coordination Polymers and Complexes
Coordination Polymer Structures : The synthesis and characterization of four coordination polymers constructed from 1,3-bis-(4-pyridyl)propane and aromatic dicarboxylic acids reveal intriguing structural properties, including interpenetrating frameworks and layer structures (Xu, Liang, Liu, Liu, & Li, 2014).
Ligand-Bridged Dinuclear Cyclometalated Complexes : Research has focused on ligand-bridged dinuclear cyclometalated Ir(III) complexes, showcasing unique molecular structures and potential applications in photophysical properties (Chandrasekhar, Hajra, Bera, Rahaman, Satumtira, Elbjeirami, & Omary, 2012).
Hexanuclear CoLn Clusters : A study on planar hexanuclear CoLn clusters with lucanidae-like arrangement reveals their single-molecule magnet behavior, offering insights into the magnetic properties of these unique clusters (Li, Peng, Qian, Yan, Du, & Zhao, 2019).
Advanced Materials Development
Fluorinated Polyimide Synthesis : The synthesis of novel fluorinated polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane demonstrates the creation of advanced materials with desirable thermal and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Poly(Amide-Imide) Development : Research into new poly(amide-imide)s based on 1,3-Bis[4,4′-(Trimellitimido) Phenoxy] Propane and hydantoin derivatives highlights the synthesis and properties of these polymers, emphasizing their potential in various applications (Faghihi, Shabanian, & Valikhani, 2011).
Miscellaneous Applications
- Pesticide Synthesis : The review of synthesis of 2,3-Dichloro-5-trifluoromethyl Pyridine, a related compound, underscores its importance in the production of pesticides, demonstrating a vital application in the agricultural sector (Lu Xin-xin, 2006).
Propriétés
IUPAC Name |
2,3-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F6N3/c16-10-2-8(14(18,19)20)5-25-12(10)1-7(4-24)13-11(17)3-9(6-26-13)15(21,22)23/h2-3,5-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJIVQUFCBSBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401113791 | |
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanenitrile | |
CAS RN |
246022-09-3 | |
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246022-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinepropanenitrile, 3-chloro-α-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401113791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)
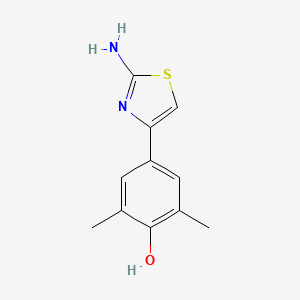
![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)
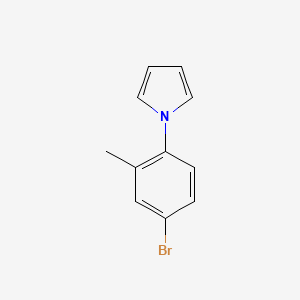
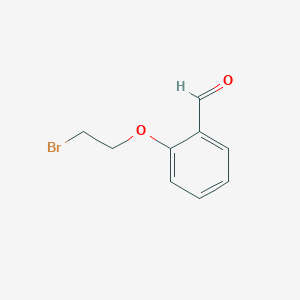

methanone](/img/structure/B1272449.png)
![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)
